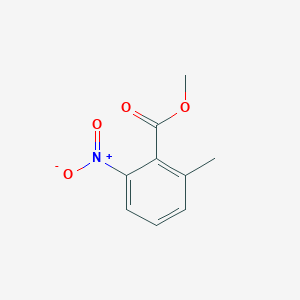

Methyl 2-methyl-6-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-4-3-5-7(10(12)13)8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVBLOOMFDNJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344340 | |

| Record name | Methyl 2-methyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-22-5 | |

| Record name | Methyl 2-methyl-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-METHYL-6-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Methyl 2-methyl-6-nitrobenzoate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Methyl 2-methyl-6-nitrobenzoate, a key chemical intermediate. It details the compound's physical, chemical, and spectral properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its relevance in organic synthesis, particularly as an impurity and potential intermediate related to the anticancer drug Lenalidomide. Safety, handling, and experimental workflows are also presented to provide a complete profile for laboratory and research applications.

Chemical and Physical Properties

Methyl 2-methyl-6-nitrobenzoate is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.

Identifiers and Physical Data

The fundamental identifiers and physical properties of Methyl 2-methyl-6-nitrobenzoate are summarized below for quick reference.

| Property | Value | Reference |

| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | [1] |

| CAS Number | 61940-22-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Sealed in dry, room temperature | |

| Synonyms | 2-Methyl-6-nitrobenzoic acid methyl ester, 6-Nitro-o-toluic Acid Methyl Ester, Lenalidomide Impurity 22 | [1] |

Spectral Properties

Spectroscopic data is crucial for the structural confirmation and purity assessment of Methyl 2-methyl-6-nitrobenzoate.

| Spectroscopic Data | Description |

| Mass Spectrometry (GC-MS) | A mass spectrum is available in the NIST database under NIST Number 128940.[1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[1] Expected characteristic peaks include a strong absorption for the ester C=O stretch (approx. 1735-1750 cm⁻¹), two stretches for the -NO₂ group (approx. 1490-1550 cm⁻¹ and 1315-1355 cm⁻¹), aromatic C=C stretches (approx. 1600 and 1475 cm⁻¹), and C-H stretches for the methyl group (approx. 2800-2950 cm⁻¹).[1][2] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra were not found in the search, the ¹H NMR spectrum is expected to show distinct signals for the two methyl groups (one on the ring, one on the ester) and the aromatic protons. The ¹³C NMR would similarly show unique signals for each of the nine carbons, with the ester carbonyl carbon resonating significantly downfield (typically >160 ppm).[3] |

Synthesis of Methyl 2-methyl-6-nitrobenzoate

The synthesis of Methyl 2-methyl-6-nitrobenzoate can be logically achieved through a two-step process: the nitration of 2-methylbenzoic acid (o-toluic acid) to form 2-methyl-6-nitrobenzoic acid, followed by the Fischer esterification of the resulting carboxylic acid.

Caption: Reaction scheme for the synthesis of Methyl 2-methyl-6-nitrobenzoate.

Experimental Protocols

The following protocols are based on standard procedures for nitration and esterification reactions in organic chemistry.[4][5]

Step 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid (Nitration)

-

Preparation: In a round-bottomed flask fitted with a magnetic stirrer, add 2-methylbenzoic acid to concentrated sulfuric acid at 0 °C in an ice bath. Stir until fully dissolved.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the dissolved 2-methylbenzoic acid solution. The temperature must be carefully maintained between 5-15 °C throughout the addition to prevent over-nitration and side reactions.[5]

-

Stirring: After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at room temperature.

-

Isolation: Pour the reaction mixture slowly over a beaker of crushed ice. The solid 2-methyl-6-nitrobenzoic acid will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent like ethanol/water may be performed to improve purity. The melting point of 2-methyl-6-nitrobenzoic acid is 153-157 °C.[6]

Step 2: Synthesis of Methyl 2-methyl-6-nitrobenzoate (Fischer Esterification)

-

Setup: In a round-bottomed flask, dissolve the dried 2-methyl-6-nitrobenzoic acid from Step 1 in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 3-5% of the carboxylic acid volume) to the solution.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent via rotary evaporation. The resulting crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-methyl-6-nitrobenzoate.

Applications in Research and Drug Development

Methyl 2-methyl-6-nitrobenzoate is primarily of interest as a chemical intermediate and a reference standard in pharmaceutical development.

-

Lenalidomide Synthesis: The compound is identified as "Lenalidomide Impurity 22," indicating its formation as a byproduct or its use as a reference marker in the synthesis of Lenalidomide, a critical immunomodulatory drug for treating multiple myeloma.[1][7][8]

-

Building Block: The 2-methyl-6-nitrobenzoyl scaffold is valuable in organic synthesis. The corresponding anhydride, 2-methyl-6-nitrobenzoic anhydride (also known as the Shiina reagent), is a widely used and powerful coupling agent for forming esters, amides, and macro-lactones under mild conditions.[9][10][11] This highlights the synthetic utility of the core chemical structure.

Safety and Handling

According to GHS classifications, Methyl 2-methyl-6-nitrobenzoate is considered hazardous.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound.

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Source:[1]

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencing.com [sciencing.com]

- 3. aiinmr.com [aiinmr.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-甲基-6-硝基苯甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Methyl-6-nitrobenzoic anhydride - Wikipedia [en.wikipedia.org]

- 11. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]

In-Depth Technical Guide: Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate, with the CAS number 61940-22-5, is a nitroaromatic compound with emerging interest in the fields of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its potential applications, particularly in cancer research. The document summarizes key quantitative data in structured tables and visualizes essential workflows and potential mechanisms of action using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Methyl 2-methyl-6-nitrobenzoate is a solid at room temperature. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 61940-22-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | [1] |

| Boiling Point | 283.4 °C | |

| Physical Form | Solid | |

| Purity | Typically >97% |

Spectroscopic Data

The structural characterization of Methyl 2-methyl-6-nitrobenzoate is supported by various spectroscopic techniques.

| Spectroscopic Data | Details |

| Mass Spectrometry (GC-MS) | Key m/z peaks at 163 and 164. |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available for characterization of functional groups. |

| ¹H NMR | While specific spectra for this compound are not readily available in public databases, the expected proton NMR would show signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the benzene ring. |

| ¹³C NMR | Similarly, the carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the methyl group carbon. A study on substituted methyl benzoates provides insights into the expected chemical shifts.[2] |

Experimental Protocols

Synthesis of Methyl 2-methyl-6-nitrobenzoate

The synthesis of Methyl 2-methyl-6-nitrobenzoate is typically achieved through a two-step process: the nitration of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of 2-methyl-6-nitrobenzoic acid

A common method for the synthesis of the precursor, 2-methyl-6-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene.

-

Reaction: Oxidation of 3-nitro-o-xylene using an oxidizing agent such as nitric acid.

-

Procedure: A detailed procedure is outlined in patent CN111718264A, which describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid from 3-nitro-o-xylene. The process involves reacting 3-nitro-o-xylene with dilute nitric acid under elevated temperature and pressure with oxygen as an oxidant. The resulting crude product is then purified.

Step 2: Esterification of 2-methyl-6-nitrobenzoic acid

The carboxylic acid is then converted to its methyl ester.

-

Reaction: Fischer esterification of 2-methyl-6-nitrobenzoic acid with methanol in the presence of an acid catalyst.

-

Procedure: While a specific detailed protocol for this exact substrate is not widely published, a general and effective method is the Shiina macrolactonization, which can also be applied for esterification. This method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent. A more standard approach involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

References

"physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-6-nitrobenzoate is an organic compound with the chemical formula C₉H₉NO₄. It belongs to the class of aromatic compounds, specifically a substituted methyl benzoate. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for their determination, and relevant spectral data analyses. This information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physical and Chemical Properties

A comprehensive compilation of the physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate is crucial for its handling, application, and analysis in a laboratory setting. While specific experimental data for this exact compound is limited in publicly available literature, the following tables summarize the known identifiers and predicted properties.

Table 1: General and Calculated Physical Properties of Methyl 2-methyl-6-nitrobenzoate

| Property | Value | Source/Method |

| Molecular Formula | C₉H₉NO₄ | - |

| Molecular Weight | 195.17 g/mol | - |

| CAS Number | 61940-22-5 | - |

| Appearance | Solid (Predicted) | General observation for similar compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 1.8 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 4 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Note: The absence of experimentally determined melting and boiling points in the literature necessitates the use of predictive models or experimental determination for specific applications.

Synthesis

The primary route for the synthesis of Methyl 2-methyl-6-nitrobenzoate involves the esterification of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-methyl-6-nitrobenzoic acid

A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene. The process involves the oxidation of 3-nitro-o-xylene using dilute nitric acid under elevated temperature and pressure, followed by separation and purification steps.

Esterification of 2-methyl-6-nitrobenzoic acid

The conversion of 2-methyl-6-nitrobenzoic acid to Methyl 2-methyl-6-nitrobenzoate is typically achieved through Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.

A logical workflow for the synthesis is presented in the following diagram:

Spectroscopic Data and Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), showing coupling patterns dependent on their substitution.

-

Methyl Ester Protons: A singlet peak around δ 3.5-4.0 ppm.

-

Aromatic Methyl Protons: A singlet peak in the upfield aromatic region, likely around δ 2.0-2.5 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Several signals in the range of δ 120-150 ppm.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

-

Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for Methyl 2-methyl-6-nitrobenzoate

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1720 - 1740 (strong) |

| NO₂ (Nitro) | 1510 - 1560 (asymmetric stretch, strong) 1345 - 1385 (symmetric stretch, strong) |

| C-O (Ester) | 1000 - 1300 (strong) |

| C-H (Aromatic) | 3000 - 3100 (medium) |

| C-H (Alkyl) | 2850 - 3000 (medium) |

| C=C (Aromatic) | 1400 - 1600 (variable) |

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) for Methyl 2-methyl-6-nitrobenzoate would be observed at an m/z ratio corresponding to its molecular weight (195.17). PubChem indicates a GC-MS data entry with a top peak at m/z 163 and a second highest at m/z 164, suggesting potential fragmentation patterns.[1]

A logical workflow for the structural elucidation of an unknown sample suspected to be Methyl 2-methyl-6-nitrobenzoate is presented below.

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments cited in this guide.

Synthesis of Methyl 2-methyl-6-nitrobenzoate (General Protocol)

Objective: To synthesize Methyl 2-methyl-6-nitrobenzoate via Fischer esterification of 2-methyl-6-nitrobenzoic acid.

Materials:

-

2-methyl-6-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve a known quantity of 2-methyl-6-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with stirring for a period sufficient to drive the reaction to completion (typically monitored by Thin Layer Chromatography, TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash with brine to remove any remaining aqueous contaminants.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude Methyl 2-methyl-6-nitrobenzoate.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

-

Solid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with a suitable heating oil

-

Thermometer

Procedure:

-

Ensure the solid sample is finely powdered and dry.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the sample holder of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.

-

Heat the sample at a controlled rate. For a preliminary determination, a faster heating rate can be used.

-

For an accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Objective: To qualitatively assess the solubility of a compound in various solvents.

Materials:

-

Sample compound

-

Test tubes

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, known amount of the sample (e.g., 10 mg) into a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Observe whether the solid has completely dissolved. If not, the compound is considered insoluble or sparingly soluble in that solvent under these conditions.

-

Repeat the process with different solvents to establish a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural analysis.

Materials:

-

Sample compound

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube and cap

-

NMR spectrometer

Procedure:

-

Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution into a clean, dry NMR tube.

-

Place the NMR tube into the spectrometer's sample holder.

-

Follow the instrument-specific software instructions to lock the field frequency on the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and acquire the ¹H and/or ¹³C NMR spectra.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of a solid sample to identify functional groups.

Materials:

-

Solid sample

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

Sample compound

-

Mass spectrometer with an EI source

Procedure:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a heated inlet system or a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

The spectrum is then analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate. While a complete experimental dataset for this specific compound remains to be fully elucidated in public literature, the provided information on its identifiers, predicted properties, synthesis route, and expected spectral characteristics, along with detailed general experimental protocols, offers a robust starting point for researchers and professionals. The methodologies and analytical workflows described herein are standard practices in chemical research and can be readily applied to further investigate this and other related compounds.

References

"Methyl 2-methyl-6-nitrobenzoate structural formula and IUPAC name"

This technical guide provides a comprehensive overview of Methyl 2-methyl-6-nitrobenzoate, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Structure

Methyl 2-methyl-6-nitrobenzoate is an organic compound belonging to the benzoate ester class. Its structure consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group at positions 2, 6, and 1 respectively.

IUPAC Name: methyl 2-methyl-6-nitrobenzoate[1]

Structural Formula:

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for Methyl 2-methyl-6-nitrobenzoate.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | [1] |

| Molecular Formula | C9H9NO4 | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 61940-22-5 | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--[O-])C(=O)OC | [1] |

| InChI Key | XPVBLOOMFDNJTH-UHFFFAOYSA-N | [1] |

Table 2: Computed Properties

| Property | Value | Reference |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 195.05315777 Da | [1] |

| Topological Polar Surface Area | 72.1 Ų | [1] |

| Heavy Atom Count | 14 |

Table 3: Spectroscopic Information

| Spectrum Type | Details | Reference |

| GC-MS | NIST Number: 128940 | [1] |

| IR Spectra | Vapor Phase IR Spectra available from John Wiley & Sons, Inc. | [1] |

Experimental Protocols

While a direct synthesis protocol for Methyl 2-methyl-6-nitrobenzoate was not found, a detailed method for the synthesis of its precursor, 2-methyl-6-nitrobenzoic acid, is available. This acid can be subsequently esterified to yield the target compound.

Synthesis of 2-methyl-6-nitrobenzoic acid via Oxidation of 3-nitro-o-xylene

This protocol is adapted from a patented method for the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.[3][4]

Materials:

-

3-nitro-o-xylene

-

Dilute nitric acid (10-35% mass concentration)

-

Oxygen (oxidant)

-

Organic solvent (for extraction)

-

Acid (for pH adjustment)

-

Alkali (for pH adjustment)

-

Alcohol solvent (for esterification)

Equipment:

-

Oxidation reaction kettle

-

Mechanical stirrer

-

Heating and cooling system

-

Filtration apparatus

-

Distillation apparatus

-

pH meter

Procedure:

-

Oxidation:

-

Charge the oxidation reaction kettle with 3-nitro-o-xylene and dilute nitric acid.

-

Raise the temperature to 120-150 °C and pressurize the kettle with oxygen to 1.5-4.0 MPa.

-

Maintain the reaction with stirring for 6-18 hours.[3]

-

-

Isolation of Crude Product:

-

After the reaction is complete, cool the reaction mixture to 10-30 °C.[3]

-

Discharge the oxidation reaction liquid and filter to obtain the crude product, which is a mixture of acids.

-

-

Esterification:

-

Wash the crude product with water.

-

Add an alcohol solvent and an acid catalyst to perform esterification.

-

After the reaction, distill off the solvent to obtain a concentrated solution of the esterified products.

-

-

Separation:

-

Add an alkali to the esterified concentrate to adjust the pH, leading to the saponification of the esters back to their corresponding carboxylate salts.

-

This allows for the separation of 2-methyl-6-nitrobenzoic acid from 3-nitro-2-methylbenzoate through subsequent extraction and pH adjustment steps.[3]

-

-

Final Isolation:

-

Extract the aqueous layer containing the desired product with an organic solvent.

-

Adjust the pH of the aqueous layer with acid to precipitate the 2-methyl-6-nitrobenzoic acid.

-

Filter the solid and dry to obtain the pure acid.

-

Subsequent Esterification to Methyl 2-methyl-6-nitrobenzoate: The obtained 2-methyl-6-nitrobenzoic acid can be converted to Methyl 2-methyl-6-nitrobenzoate using standard esterification methods, such as Fischer esterification (refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid).

Visualization of Synthesis Pathway

The following diagram illustrates the logical workflow for the synthesis of 2-methyl-6-nitrobenzoic acid, a key precursor to the target molecule.

Caption: Synthesis workflow for Methyl 2-methyl-6-nitrobenzoate precursor.

References

- 1. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 4. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

"Methyl 2-methyl-6-nitrobenzoate safety and handling guidelines"

An In-depth Technical Guide to the Safety and Handling of Methyl 2-methyl-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 2-methyl-6-nitrobenzoate (CAS No. 61940-22-5). The following sections detail the hazardous properties, recommended handling procedures, and emergency measures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

Methyl 2-methyl-6-nitrobenzoate is a solid organic compound. Key physical and chemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| CAS Number | 61940-22-5 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | Sigma-Aldrich |

Hazard Identification and Classification

Methyl 2-methyl-6-nitrobenzoate is classified as a hazardous substance. The GHS classifications are provided by PubChem based on 100% of notifications from companies to the ECHA C&L Inventory.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Hazard Pictograms:

(GHS07)

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risk of exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2][3][4] |

| Skin and Body Protection | Lab coat, long-sleeved clothing.[2] |

| Respiratory Protection | For nuisance exposures, use a type N95 (US) or type P1 (EN 143) dust mask. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2][3]

-

Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[5]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[2][3]

-

Keep in a cool place.[3]

Experimental Protocols: Safe Handling Procedures

The following workflow outlines the key steps for safely handling Methyl 2-methyl-6-nitrobenzoate in a laboratory setting.

Caption: Experimental workflow for handling solid hazardous chemicals.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][6] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[3][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[3][6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel : Keep unnecessary people away from the spill area.[6]

-

Ensure Ventilation : Ensure adequate ventilation.[6]

-

Personal Protection : Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing dust.[3][6]

-

Containment and Cleanup : Sweep up the spilled solid and shovel it into a suitable, closed container for disposal. Avoid creating dust.[2][3]

-

Environmental Precautions : Do not let the product enter drains.[3][6]

Emergency Response Logic

The following diagram illustrates the logical flow of actions in an emergency situation involving Methyl 2-methyl-6-nitrobenzoate.

Caption: Logical workflow for emergency response to a chemical incident.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contaminated packaging should be disposed of as unused product.[4]

References

A Technical Guide to Methyl 2-methyl-6-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate is a valuable chemical intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis from commercially available starting materials, and a discussion of its known applications. While the specific historical details of its initial discovery are not prominently documented in readily available literature, this document consolidates current scientific knowledge regarding its preparation and characteristics.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 2-methyl-6-nitrobenzoate (CAS No. 61940-22-5) are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| CAS Number | 61940-22-5 | [1] |

| Physical Form | Solid | |

| Boiling Point | 283.4 °C | [2] |

| IUPAC Name | methyl 2-methyl-6-nitrobenzoate | [1] |

Synthesis of Methyl 2-methyl-6-nitrobenzoate

The synthesis of Methyl 2-methyl-6-nitrobenzoate is typically achieved through a two-step process: the oxidation of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid with methanol.

Synthesis of the Precursor: 2-Methyl-6-nitrobenzoic Acid

A modern and efficient method for the synthesis of 2-methyl-6-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. This method is advantageous as it is a co-production process that can also yield 3-nitro-2-methylbenzoic acid.

Experimental Protocol: Oxidation of 3-nitro-o-xylene

-

Materials: 3-nitro-o-xylene, dilute nitric acid, oxygen.

-

Procedure:

-

3-nitro-o-xylene and dilute nitric acid are charged into an oxidation reaction vessel.

-

The mixture is heated, and oxygen is introduced as the oxidant under pressure.

-

The reaction is maintained at a controlled temperature and pressure until completion.

-

Upon completion, the reaction mixture is cooled, and the crude product containing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid is isolated by filtration.

-

The crude product is then purified through a series of washing and separation steps to yield pure 2-methyl-6-nitrobenzoic acid.

-

Esterification of 2-Methyl-6-nitrobenzoic Acid

The final step in the synthesis of Methyl 2-methyl-6-nitrobenzoate is the esterification of the precursor acid with methanol, typically under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification

-

Materials: 2-methyl-6-nitrobenzoic acid, methanol, concentrated sulfuric acid (catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-methyl-6-nitrobenzoate.

-

The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

-

Spectroscopic Data

| Spectrum Type | Key Features (for precursor 2-methyl-6-nitrobenzoic acid) | Reference |

| ¹H NMR | In DMSO-d₆, characteristic peaks are observed at approximately 7.998 ppm, 7.733 ppm, and 7.608 ppm for the aromatic protons, and a peak at 2.414 ppm for the methyl protons. | [3] |

| Mass Spectrum | The mass spectrum of the precursor acid shows a molecular ion peak corresponding to its molecular weight. | [4] |

| IR Spectrum | The IR spectrum of the precursor acid exhibits characteristic absorptions for the carboxylic acid O-H stretch, the C=O stretch, and the N-O stretches of the nitro group. | [5] |

Note: The spectroscopic data provided is for the precursor acid, 2-methyl-6-nitrobenzoic acid, and serves as a reference for the characterization of the final ester product.

Applications and Significance

Methyl 2-methyl-6-nitrobenzoate is primarily utilized as a building block in organic synthesis. Its functional groups—the methyl ester and the nitro group on a substituted benzene ring—allow for a variety of chemical transformations.

One notable application is in the synthesis of pharmacologically active molecules. For instance, it has been used as an intermediate in the preparation of compounds with potential applications in cancer therapy.[6] The nitro group can be reduced to an amine, which can then be further functionalized, while the ester group can be hydrolyzed or converted to other functional groups, making it a versatile precursor for a wide range of target molecules.

Logical Relationships and Workflows

The synthesis of Methyl 2-methyl-6-nitrobenzoate follows a logical progression from a readily available starting material through a two-step synthetic sequence. This workflow is depicted in the following diagram.

Caption: Synthetic workflow for Methyl 2-methyl-6-nitrobenzoate.

Conclusion

Methyl 2-methyl-6-nitrobenzoate is a key synthetic intermediate with established utility in the preparation of complex organic molecules. This guide has provided essential data on its properties and a detailed, practical methodology for its synthesis. While the historical origins of this compound remain to be fully elucidated, its contemporary relevance in chemical research and development is clear. The information presented herein is intended to support researchers and scientists in the effective utilization of this versatile chemical building block.

References

- 1. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-methyl-6-nitro-benzoate | 61940-22-5 | LCA94022 [biosynth.com]

- 3. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]

- 4. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]

- 5. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) IR Spectrum [m.chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

The Versatility of Methyl 2-methyl-6-nitrobenzoate as a Medicinal Chemistry Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate and its derivatives have emerged as valuable scaffolds in medicinal chemistry, providing a versatile platform for the synthesis of a diverse range of biologically active molecules. This technical guide explores the core utility of methyl 2-methyl-6-nitrobenzoate as a building block, with a particular focus on its application in the synthesis of complex natural products and heterocyclic compounds with therapeutic potential. We will delve into the key chemical transformations, provide detailed experimental protocols for these reactions, and present quantitative data on the efficacy of the resulting molecules. Furthermore, this guide will visualize the intricate signaling pathways influenced by these compounds and outline the experimental workflows for their synthesis and evaluation.

Introduction

The strategic incorporation of substituted aromatic rings is a cornerstone of modern drug design. Methyl 2-methyl-6-nitrobenzoate, with its unique substitution pattern, offers medicinal chemists a powerful tool for molecular construction. The presence of a nitro group, a methyl group, and a methyl ester on the benzene ring allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures. The nitro group, in particular, serves as a versatile functional handle that can be readily transformed into an amino group, opening pathways to a wide array of heterocyclic systems. This guide will highlight the pivotal role of this building block in the creation of impactful therapeutic agents.

Physicochemical Properties and Synthesis

Methyl 2-methyl-6-nitrobenzoate is a solid at room temperature with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[1]

Table 1: Physicochemical Properties of Methyl 2-methyl-6-nitrobenzoate

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 61940-22-5 |

The synthesis of methyl 2-methyl-6-nitrobenzoate can be achieved through the esterification of 2-methyl-6-nitrobenzoic acid. A related and highly significant derivative in medicinal chemistry is 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as Shiina's reagent. MNBA is synthesized from 2-methyl-6-nitrobenzoic acid and is a powerful coupling reagent.

Key Applications in Medicinal Chemistry

The true potential of methyl 2-methyl-6-nitrobenzoate as a building block is realized through its conversion into more complex, biologically active molecules. Two primary avenues of its application are detailed below:

Precursor to 2-Methyl-6-nitrobenzoic anhydride (MNBA) for Macrolactonization

2-Methyl-6-nitrobenzoic anhydride (MNBA) is a highly effective reagent for macrolactonization, a crucial step in the total synthesis of many complex natural products with potent biological activities. This reaction, often referred to as the Shiina macrolactonization, proceeds under mild conditions and provides high yields.[2][3]

(-)-Eushearilide is a macrolide with significant antifungal activity. The key step in its total synthesis involves an MNBA-mediated macrolactonization to form the macrocyclic ring. This reaction demonstrates the efficiency of MNBA in constructing large and complex ring systems. While specific IC50 values for its antifungal activity are not consistently reported, its potent effects against various fungal strains are well-documented.[4][5]

Tetrahydrolipstatin, commercially known as Orlistat, is a potent inhibitor of pancreatic lipase and is widely used as an anti-obesity drug.[6] The synthesis of tetrahydrolipstatin has been accomplished through various routes, with some approaches utilizing macrolactonization strategies where reagents like MNBA can be effectively employed for the formation of the β-lactone ring.[6][7] Orlistat's mechanism of action involves the irreversible inactivation of gastric and pancreatic lipases, thereby preventing the absorption of dietary fats. The IC50 value for Orlistat's inhibition of pancreatic lipase has been reported to be approximately 0.22 µg/ml.[8]

Prunustatin A is a natural product that has been shown to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), a key chaperone in the unfolded protein response (UPR) pathway, which is often overexpressed in cancer cells. The total synthesis of prunustatin A features a challenging macrolactonization step to form the 15-membered ring, which has been successfully achieved with a 59% yield using MNBA.[9]

Table 2: Applications of 2-Methyl-6-nitrobenzoic Anhydride (MNBA) in the Synthesis of Bioactive Molecules

| Bioactive Molecule | Therapeutic Area | Key Reaction | Yield (%) | Biological Target | IC50/Activity |

| (-)-Eushearilide | Antifungal | Macrolactonization | Not specified | Fungal cell membrane/wall | Potent antifungal activity |

| Tetrahydrolipstatin (Orlistat) | Anti-obesity | Macrolactonization (potential) | Not specified | Pancreatic Lipase | ~0.22 µg/ml[8] |

| Prunustatin A | Anticancer | Macrolactonization | 59[9] | GRP78 | Down-regulates GRP78 expression |

Synthesis of Heterocyclic Compounds

The nitro group of methyl 2-methyl-6-nitrobenzoate can be readily reduced to an amino group, yielding methyl 2-amino-6-methylbenzoate. This amino derivative is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. The synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[10][11] Methyl 2-amino-6-methylbenzoate, derived from the reduction of methyl 2-methyl-6-nitrobenzoate, can serve as a key component in the synthesis of substituted benzimidazoles.

Experimental Protocols

Reduction of Methyl 2-methyl-6-nitrobenzoate

Protocol: Catalytic Hydrogenation

-

Dissolve methyl 2-methyl-6-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain methyl 2-amino-6-methylbenzoate.

Shiina Macrolactonization

General Protocol:

-

To a solution of the seco-acid (the linear precursor to the macrolide) in a non-polar solvent such as dichloromethane or toluene at room temperature, add 2-methyl-6-nitrobenzoic anhydride (MNBA) (1.1-1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or DMAP-N-oxide.

-

Stir the reaction mixture at room temperature for several hours to days, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired macrolactone.

Synthesis of 2-Substituted Benzimidazoles

General Protocol:

-

A mixture of an o-phenylenediamine derivative (e.g., derived from methyl 2-amino-6-methylbenzoate) and a carboxylic acid (1.0-1.2 equivalents) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or under microwave irradiation.[12]

-

The reaction is heated at a high temperature (typically 150-200 °C) for several hours.

-

After cooling to room temperature, the reaction mixture is poured into a large volume of ice-water.

-

The precipitated solid is collected by filtration, washed with water, and then neutralized with a base such as sodium bicarbonate.

-

The crude product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Signaling Pathways and Experimental Workflows

GRP78 Inhibition by Prunustatin A

Prunustatin A exerts its anticancer effects by targeting the Glucose-Regulated Protein 78 (GRP78), a central regulator of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote survival and resistance to therapy. By down-regulating GRP78, Prunustatin A disrupts this pro-survival signaling.[13]

Caption: Inhibition of GRP78 by Prunustatin A.

Lipase Inhibition by Tetrahydrolipstatin (Orlistat)

Orlistat functions by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases, rendering them inactive. This prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Caption: Mechanism of Lipase Inhibition by Orlistat.

General Synthetic Workflow

The following diagram illustrates the general workflow for utilizing methyl 2-methyl-6-nitrobenzoate in the synthesis of bioactive compounds.

Caption: Synthetic workflow from the core building block.

Conclusion

Methyl 2-methyl-6-nitrobenzoate is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient synthesis of complex natural products and novel heterocyclic scaffolds. The conversion to 2-methyl-6-nitrobenzoic anhydride (MNBA) provides access to powerful macrolactonization reactions, enabling the construction of medicinally important macrolides. Furthermore, the reduction of its nitro group opens avenues for the synthesis of a wide range of heterocyclic compounds. The examples of (-)-eushearilide, tetrahydrolipstatin, and prunustatin A underscore the significant impact of this building block on the development of new therapeutic agents. Future exploration of the reactivity of methyl 2-methyl-6-nitrobenzoate and its derivatives will undoubtedly continue to yield novel molecules with significant potential in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shiina esterification - Wikipedia [en.wikipedia.org]

- 3. Shiina macrolactonization - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A new antifungal macrolide, eushearilide, isolated from Eupenicillium shearii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of tetrahydrolipstatin and stereoisomers via a highly regio- and diastereoselective carbonylation of epoxyhomoallylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A stereoselective synthesis of (—)-tetrahydrolipstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijariie.com [ijariie.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-methyl-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of Methyl 2-methyl-6-nitrobenzoate from 2-methyl-6-nitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a common and effective method for this transformation.

Introduction

Methyl 2-methyl-6-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The esterification of 2-methyl-6-nitrobenzoic acid is a key step in its utilization. The Fischer-Speier esterification is a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, 2-methyl-6-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired methyl ester.[4][5]

Reaction Principle

The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol (methanol) is typically used, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction proceeds via a nucleophilic attack of the alcohol on the protonated carbonyl carbon, followed by the elimination of a water molecule.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[1][4][5]

Materials:

-

2-methyl-6-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 mL of methanol per gram of carboxylic acid).

-

Catalyst Addition: While stirring the solution, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per gram of carboxylic acid). The addition of sulfuric acid is exothermic and should be done carefully.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[1] Continue refluxing with stirring for 4-6 hours, or until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the excess methanol using a rotary evaporator. c. Dissolve the residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent.

-

Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Methyl 2-methyl-6-nitrobenzoate. b. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of a substituted nitrobenzoic acid.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-6-nitrobenzoic acid | - |

| Reagent | Anhydrous Methanol | - |

| Catalyst | Concentrated Sulfuric Acid | [1][4] |

| Reaction Time | 4 hours | [4] |

| Reaction Temperature | Reflux (~65 °C) | [1] |

| Typical Yield | >90% | [1] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of Methyl 2-methyl-6-nitrobenzoate via Fischer Esterification.

Caption: Workflow for the synthesis of Methyl 2-methyl-6-nitrobenzoate.

Signaling Pathway (Reaction Mechanism)

The following diagram outlines the mechanism of the acid-catalyzed Fischer esterification.

Caption: Mechanism of Fischer-Speier Esterification.

References

- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. youtube.com [youtube.com]

- 4. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

Application Notes and Protocols for the Esterification of 2-Methyl-6-nitrobenzoic Acid to its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

The esterification of 2-methyl-6-nitrobenzoic acid presents a unique chemical challenge due to the steric hindrance imposed by the ortho-methyl group and the electronic deactivation caused by the ortho-nitro group. These factors significantly reduce the reactivity of the carboxylic acid, often leading to slow reaction rates and low yields under standard esterification conditions. This document provides detailed application notes and protocols for three distinct and effective methods to synthesize methyl 2-methyl-6-nitrobenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. While the steric hindrance of 2-methyl-6-nitrobenzoic acid makes this reaction sluggish, it can be driven to completion with excess alcohol and prolonged reaction times.[1]

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-nitrobenzoic acid.

-

Reagent Addition: Add a significant excess of methanol to serve as both the reactant and the solvent. A typical ratio is 10-20 equivalents of methanol to 1 equivalent of the carboxylic acid.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. Other acid catalysts like p-toluenesulfonic acid can also be used.[1]

-

Reaction: Heat the mixture to reflux and maintain the reflux for an extended period, typically 4-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure methyl 2-methyl-6-nitrobenzoate.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Substrate | 2-Methyl-6-nitrobenzoic acid | [1] |

| Reagent | Methanol (in excess) | [1] |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4-24 hours | [1] |

| Noted Observation | The esterification rate is very slow due to steric hindrance. | [1] |

Workflow Diagram

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Shiina Esterification

The Shiina esterification is a powerful method for the synthesis of esters, particularly from sterically hindered carboxylic acids and alcohols. It utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA), also known as the Shiina reagent, in the presence of a nucleophilic catalyst.[2][3] This reaction proceeds under mild, basic conditions and typically affords high yields.[2]

Experimental Protocol

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-methyl-6-nitrobenzoic acid and methanol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add 2-methyl-6-nitrobenzoic anhydride (MNBA, ~1.1 equivalents), followed by triethylamine (Et₃N, ~1.5 equivalents).

-

Catalyst: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).[2]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl 2-methyl-6-nitrobenzoate.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Substrate | 2-Methyl-6-nitrobenzoic acid | [2][3] |

| Reagent | Methanol | [2][3] |

| Coupling Agent | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | [2][3] |

| Base | Triethylamine (Et₃N) | [2] |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | [2] |

| Temperature | Room Temperature | [3] |

| Key Advantage | High yields, mild conditions, suitable for sterically hindered substrates. | [2] |

Mechanism Diagram

Caption: Simplified mechanism of Shiina Esterification.

Method 3: Esterification using Diazomethane

Diazomethane provides a very mild and efficient method for the methylation of carboxylic acids. The reaction proceeds rapidly at room temperature and the only byproduct is nitrogen gas.[4][5][6] However, diazomethane is highly toxic and potentially explosive, and thus requires specialized equipment and handling procedures.

Experimental Protocol

Safety Precaution: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including a blast shield and specialized glassware with fire-polished joints.

-

Diazomethane Generation: Prepare a solution of diazomethane in a suitable solvent like diethyl ether in situ using a commercially available diazomethane generation kit (e.g., from N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®).

-

Reaction Setup: Dissolve the 2-methyl-6-nitrobenzoic acid in a mixture of methanol and diethyl ether in a flask equipped with a magnetic stirrer and placed in an ice bath.

-

Reagent Addition: Slowly add the ethereal solution of diazomethane to the carboxylic acid solution with gentle stirring. The addition is continued until the yellow color of diazomethane persists, indicating that all the carboxylic acid has been consumed. The evolution of nitrogen gas will be observed.[5]

-

Quenching: Carefully quench the excess diazomethane by the dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: The resulting residue is typically the pure methyl ester. If necessary, it can be further purified by column chromatography.

Quantitative Data Summary

| Parameter | Value/Condition | Reference |

| Substrate | 2-Methyl-6-nitrobenzoic acid | [4][5] |

| Reagent | Diazomethane (CH₂N₂) | [4][5][6] |

| Solvent | Diethyl ether / Methanol | [4] |

| Temperature | 0 °C to Room Temperature | [5] |

| Byproduct | Nitrogen gas (N₂) | [5][6] |

| Key Advantage | Very mild conditions, high yield, simple work-up. | [7] |

| Major Disadvantage | Diazomethane is highly toxic and explosive. | [5][6][7] |

Reaction Pathway Diagram

References

- 1. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]

- 3. Shiina esterification - Wikipedia [en.wikipedia.org]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Formation of Methyl 2-methyl-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the reaction mechanism and a putative experimental protocol for the synthesis of Methyl 2-methyl-6-nitrobenzoate. The formation of this compound is achieved through the electrophilic aromatic substitution (EAS) of methyl 2-methylbenzoate. Due to the presence of both an ortho,para-directing methyl group and a meta-directing methyl ester group on the aromatic ring, the regioselectivity of the nitration is complex. This protocol is based on established methods for the nitration of substituted benzoic acid esters.[1][2][3][4][5][6][7]

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto a benzene ring. This functional group can be subsequently converted into other functionalities, such as amines, which are crucial in the synthesis of pharmaceuticals and other bioactive molecules. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) acts as the electrophile.[1][4][5][8] The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.[9][10]

In the case of methyl 2-methylbenzoate, the starting material for the synthesis of Methyl 2-methyl-6-nitrobenzoate, the directing effects of the methyl and methyl ester groups are competing. The methyl group is an activating, ortho,para-director, while the methyl ester group is a deactivating, meta-director. This leads to the potential formation of several isomeric products. The formation of the desired 2-methyl-6-nitro-isomer is sterically hindered by the adjacent methyl and ester groups.

Reaction Mechanism

The formation of Methyl 2-methyl-6-nitrobenzoate proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key steps are:

-

Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[1][4][8]

-

Electrophilic Attack: The π-electron system of the methyl 2-methylbenzoate aromatic ring attacks the nitronium ion. This attack can occur at various positions on the ring, leading to the formation of different sigma complexes (arenium ions).

-

Regioselectivity: The stability of the intermediate sigma complexes determines the major product. The electron-donating methyl group directs the incoming electrophile to the ortho and para positions (positions 3, 5, and 7 relative to the methyl group), while the electron-withdrawing methyl ester group directs it to the meta position (positions 4 and 6 relative to the ester group). The formation of Methyl 2-methyl-6-nitrobenzoate involves the attack at the C6 position.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

Diagram of the Reaction Mechanism

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. webassign.net [webassign.net]

- 5. scribd.com [scribd.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. aiinmr.com [aiinmr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: The Versatile Potential of Methyl 2-methyl-6-nitrobenzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-methyl-6-nitrobenzoate, a readily available aromatic compound, holds significant, albeit largely untapped, potential as a versatile precursor in the synthesis of a variety of medicinally relevant heterocyclic compounds. Its strategic placement of a nitro group, a methyl ester, and a methyl group on the benzene ring offers multiple avenues for synthetic manipulation and cyclization. These application notes explore hypothetical yet plausible synthetic pathways for the conversion of Methyl 2-methyl-6-nitrobenzoate into valuable heterocyclic scaffolds such as quinazolinones, quinolines, and benzodiazepines, providing detailed experimental protocols based on established chemical transformations.

Synthesis of Quinazolinone Derivatives via Reductive Cyclization

The most direct application of Methyl 2-methyl-6-nitrobenzoate in heterocyclic synthesis involves the initial reduction of the nitro group to an amine, yielding Methyl 2-amino-6-methylbenzoate. This intermediate, an analogue of methyl anthranilate, is a prime candidate for the construction of quinazolinone scaffolds, which are prevalent in numerous biologically active molecules.

A subsequent condensation with a suitable one-carbon synthon, such as an orthoester, followed by cyclization, can afford the desired quinazolinone.

Logical Workflow for Quinazolinone Synthesis

Caption: Proposed synthetic pathway from Methyl 2-methyl-6-nitrobenzoate to a quinazolinone derivative.

Experimental Protocol: Synthesis of 8-Methyl-2-phenyl-4(3H)-quinazolinone

Step 1: Reduction of Methyl 2-methyl-6-nitrobenzoate

| Reagent/Parameter | Quantity/Value |

| Methyl 2-methyl-6-nitrobenzoate | 1.95 g (10 mmol) |

| Tin(II) chloride dihydrate | 11.3 g (50 mmol) |

| Ethanol | 50 mL |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 hours |

Methodology:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-methyl-6-nitrobenzoate (1.95 g, 10 mmol) and ethanol (50 mL).

-

Stir the mixture to dissolve the starting material.

-

Add Tin(II) chloride dihydrate (11.3 g, 50 mmol) portion-wise to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 2-amino-6-methylbenzoate. The product can be purified by column chromatography on silica gel.

Step 2: Condensation and Cyclization to 8-Methyl-2-phenyl-4(3H)-quinazolinone

| Reagent/Parameter | Quantity/Value |

| Methyl 2-amino-6-methylbenzoate | 1.65 g (10 mmol) |

| Benzamidine hydrochloride | 1.57 g (10 mmol) |

| Sodium ethoxide | 0.68 g (10 mmol) |

| Ethanol | 40 mL |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 12 hours |

Methodology:

-

In a 100 mL round-bottom flask, dissolve sodium ethoxide (0.68 g, 10 mmol) in ethanol (20 mL).

-

Add benzamidine hydrochloride (1.57 g, 10 mmol) and stir the mixture for 15 minutes at room temperature.

-